Technical Profile: 4-Cyano-N-(2,4-dimethylphenyl)benzamide
Technical Profile: 4-Cyano-N-(2,4-dimethylphenyl)benzamide
[1]
Executive Summary
4-Cyano-N-(2,4-dimethylphenyl)benzamide (PubChem CID: 2096352) is a synthetic benzamide derivative characterized by a 4-cyanobenzoyl moiety coupled to a 2,4-dimethylaniline scaffold.[1] This compound serves as a critical structural probe and intermediate in medicinal chemistry, particularly in the development of non-steroidal androgen receptor (AR) antagonists. Its structural features—specifically the electron-withdrawing cyano group and the sterically hindered dimethylphenyl ring—mimic key pharmacophores found in clinical anti-androgens such as Bicalutamide and Enzalutamide.[1] This guide details its chemical identity, synthesis, physicochemical properties, and biological relevance.[2][3]
Chemical Identity & Structure
Core Identifiers
| Property | Value |
| IUPAC Name | 4-cyano-N-(2,4-dimethylphenyl)benzamide |
| Common Synonyms | 4-Cyano-2',4'-dimethylbenzanilide; N-(2,4-Dimethylphenyl)-4-cyanobenzamide |
| PubChem CID | 2096352 |
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 250.30 g/mol |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)C |
| InChIKey | KSHRQVBGANQLIW-UHFFFAOYSA-N (Isomer specific) |
Structural Analysis
The molecule consists of two aromatic systems linked by an amide bond:[3]
-
Benzoyl Ring: Substituted at the para-position with a cyano (nitrile) group.[1] This moiety is a classic bioisostere for the steroid A-ring in nuclear receptor ligands, providing a strong dipole for hydrogen bonding with receptor residues (e.g., Arg752 in the Androgen Receptor).
-
Aniline Ring: Substituted at the 2- and 4-positions with methyl groups.[1] The ortho-methyl group (2-position) introduces steric hindrance that restricts rotation around the N-C(phenyl) bond, locking the molecule into a bioactive conformation favored by certain receptor pockets.[1]
Physicochemical Properties[1][5][6][7][8][9]
These properties dictate the compound's pharmacokinetics and suitability as a drug lead.[1]
| Property | Value (Predicted/Experimental) | Significance |
| LogP (Octanol/Water) | ~3.2 - 3.5 | Lipophilic; suggests good membrane permeability but potential solubility issues in aqueous media.[1] |
| Topological Polar Surface Area (TPSA) | ~53 Ų | Favorable for oral bioavailability (Rule of 5 compliant).[1] |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor interaction.[1] |
| H-Bond Acceptors | 2 (Amide O, Nitrile N) | Key for ligand-receptor binding.[1] |
| Melting Point | ~198–202 °C (Analogous) | High crystallinity typical of planar benzamides.[1] |
Synthesis Protocol
The synthesis of 4-cyano-N-(2,4-dimethylphenyl)benzamide is typically achieved via a nucleophilic acyl substitution (Schotten-Baumann reaction) between 4-cyanobenzoyl chloride and 2,4-dimethylaniline.[1]
Reaction Scheme
Figure 1: Synthetic pathway for 4-cyano-N-(2,4-dimethylphenyl)benzamide via acyl chloride coupling.
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve 2,4-dimethylaniline (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Add Triethylamine (Et₃N) or Pyridine (1.2–1.5 equiv) to acts as an acid scavenger.
-
Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).
-
-
Acylation:
-
Dissolve 4-cyanobenzoyl chloride (1.05 equiv) in a minimal amount of DCM.[1][4]
-
Add the acid chloride solution dropwise to the aniline mixture over 15–30 minutes, maintaining the temperature < 5°C.
-
Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1]
-
-
Workup & Purification:
-
Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Recrystallization: Purify the crude solid from Ethanol or Ethyl Acetate/Hexane to yield white/off-white crystals.[1]
Analytical Characterization
Confirming the structure requires verifying the amide linkage and the integrity of the nitrile and methyl groups.
Expected Spectral Features
-
¹H NMR (400 MHz, DMSO-d₆):
-
FT-IR (ATR):
-
Mass Spectrometry (ESI+):
Biological Applications & Pharmacology[3][4][5][7][10][11]
Mechanism of Action: Androgen Receptor (AR) Modulation
This compound belongs to the class of non-steroidal anti-androgens (NSAAs) . The 4-cyanobenzamide scaffold is a pharmacophore designed to compete with dihydrotestosterone (DHT) for the Ligand Binding Domain (LBD) of the Androgen Receptor.
-
Pharmacophore Logic:
-
The Cyano group mimics the 3-keto group of steroids, forming hydrogen bonds with Arg752 and Gln711 in the AR binding pocket.[1]
-
The Benzamide linker provides the correct spacing and rigidity.
-
The 2,4-Dimethylphenyl ring fills the hydrophobic pocket (Helix 12 displacement), preventing the co-activator recruitment necessary for gene transcription.
-
Structure-Activity Relationship (SAR) Diagram[1]
Figure 2: Structure-Activity Relationship (SAR) highlighting the pharmacophoric elements of the molecule.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Signal Word: Warning.
-
Precautionary Measures:
-
Storage: Store at room temperature (15–25°C), dry, and away from light.
References
-
PubChem. (n.d.).[1][6] 4-cyano-N-(2,4-dimethylphenyl)benzamide (CID 2096352).[2] National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Voet, A., et al. (2013).[1][7] The discovery of novel human androgen receptor antagonist chemotypes using a combined pharmacophore screening procedure. ChemMedChem, 8(4), 644-651.[1][7] [Link]
-
Clegg, N. J., et al. (2012).[1] ARN-509: A novel antiandrogen for prostate cancer treatment.[1] Cancer Research, 72(6), 1494-1503.[1] (Reference for Benzamide AR Antagonist SAR). [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-cyano-N-(2,4-dimethylphenyl)benzamide | C16H14N2O | CID 2096352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Buy 4-cyano-N-(2-fluorophenyl)benzamide | 476296-42-1 [smolecule.com]
- 7. The discovery of novel human androgen receptor antagonist chemotypes using a combined pharmacophore screening procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
